

Investigating Cancer Stem Cells with MELK-8a Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *MELK-8a hydrochloride*

Cat. No.: *B608966*

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Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology, primarily due to its overexpression in a wide array of human cancers, including breast, brain, colon, and prostate cancers.^[1] A member of the snf1/AMPK family of serine/threonine kinases, MELK is intrinsically linked to the survival, proliferation, and maintenance of cancer stem cells (CSCs)^[2]. CSCs, a subpopulation of tumor cells with self-renewal capabilities, are often implicated in therapeutic resistance and disease relapse^{[2][3]}. Consequently, targeting MELK offers a promising strategy to eradicate these resilient cells.^[2]

MELK-8a hydrochloride (also known as NVS-MELK8a) is a novel, potent, and highly selective small-molecule inhibitor of MELK kinase activity.^{[4][5]} Its efficacy in disrupting critical cellular processes in cancer cells, such as mitosis and cell cycle progression, makes it an invaluable tool for researchers.^{[5][6]} This technical guide provides an in-depth overview of the core mechanisms, signaling pathways, and experimental protocols for utilizing **MELK-8a hydrochloride** in the investigation of cancer stem cells.

MELK-8a Hydrochloride: Mechanism and Potency

MELK-8a hydrochloride functions by selectively binding to the MELK enzyme, thereby blocking its kinase activity.^[2] This inhibition prevents the phosphorylation of downstream substrates crucial for cancer cell proliferation and survival.^{[2][3]} The compound demonstrates high potency with a very low nanomolar concentration required for 50% inhibition (IC50).

Data Presentation: Kinase Inhibitory Profile

The quantitative inhibitory profile of MELK-8a highlights its potency and selectivity for MELK over other kinases.

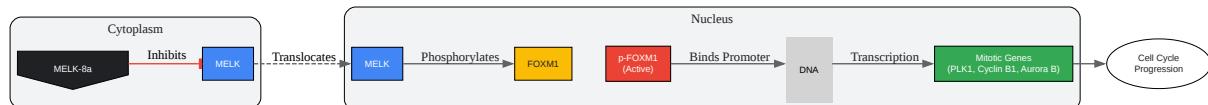
Kinase Target	IC50 Value	Reference
MELK	2 nM	[4][5][7]
Flt3 (ITD)	0.18 μM	[5]
Haspin	0.19 μM	[5]
PDGFRα	0.42 μM	[5]

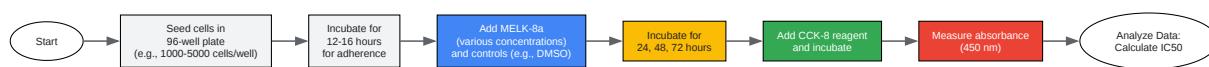
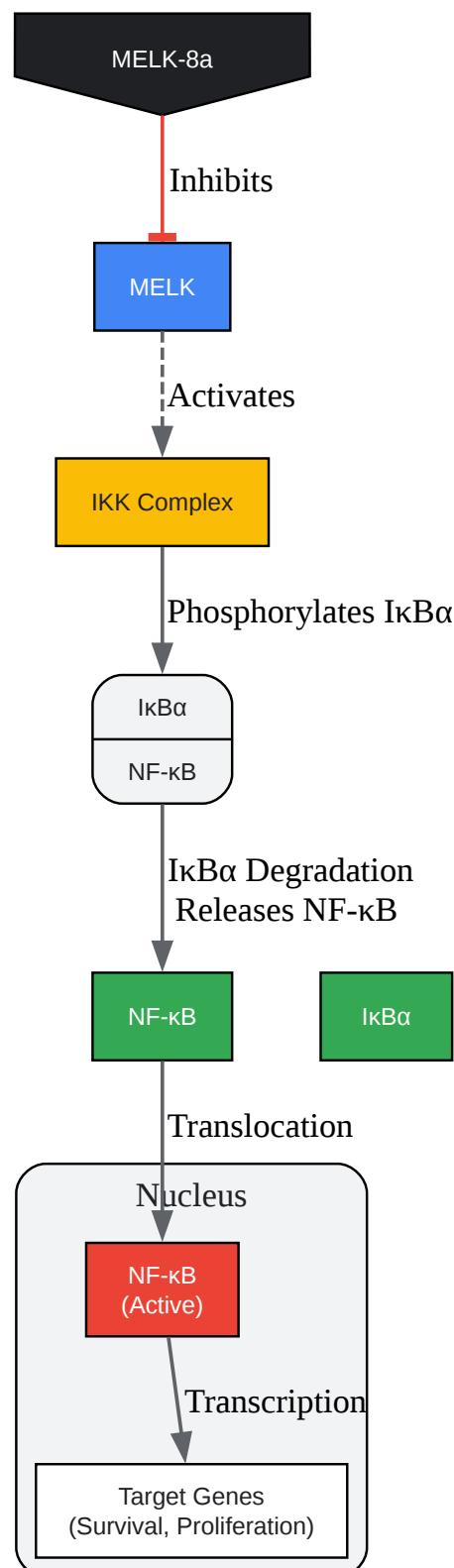
Core Signaling Pathways in MELK-Driven Cancer Stem Cell Biology

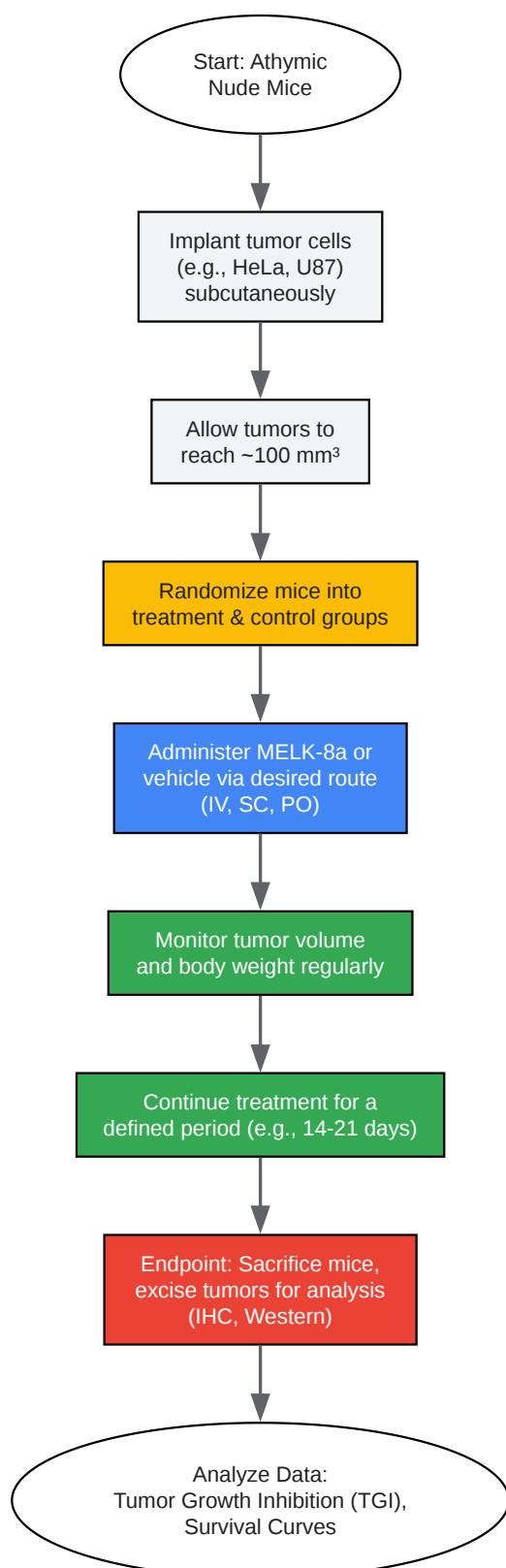
MELK exerts its influence on CSCs by modulating several key oncogenic signaling pathways. Inhibition with MELK-8a can disrupt these networks, leading to reduced CSC viability and tumorigenicity. The primary pathways include FOXM1, NF-κB, and AKT signaling.

1. The MELK-FOXM1 Axis

The transcription factor Forkhead Box M1 (FOXM1) is a master regulator of cell cycle progression and is frequently overexpressed in human cancers.[8] MELK directly interacts with and phosphorylates FOXM1, which enhances its transcriptional activity.[8][9] This leads to the expression of essential mitotic regulators like Aurora B, CDC25B, and Survivin, promoting cell division.[9][10] Inhibiting MELK with MELK-8a blocks this activation cascade, leading to cell cycle arrest, particularly at the G2/M phase, and apoptosis.[6][11]







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